molecular formula C11H10BrFO B2715616 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one CAS No. 1099671-38-1

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2715616
CAS No.: 1099671-38-1
M. Wt: 257.102
InChI Key: KNDYUKZBVLJVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one (CAS: 1099671-38-1 and 1807939-81-6 for its stereoisomer) is a ketone featuring a cyclopropane ring fused to a 4-bromo-2-fluorophenyl group. Its molecular formula is C₁₁H₁₀BrFO, with a molecular weight of 257.10/257.1 g/mol . Its synthesis typically involves cyclopropanation strategies under controlled conditions (e.g., Procedure C at 40°C) .

Properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDYUKZBVLJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one can be synthesized through several methods. One common route involves the reaction of cyclopropylcarbonyl chloride with 4-bromo-2-fluorobenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

  • Antimicrobial Activity : Studies have indicated that derivatives of 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one exhibit antimicrobial properties. Research focused on MmpL3 inhibition has shown that similar compounds can effectively combat nontuberculous mycobacterial infections, suggesting a pathway for therapeutic development .

Organic Synthesis

In organic synthesis, the compound serves as an intermediate in the preparation of more complex molecules. Its unique structure allows chemists to explore various synthetic routes.

  • Synthetic Methodologies : The compound can be synthesized through various methods involving cyclopropylation reactions or halogenation processes. These methodologies are crucial in developing new compounds with desirable biological activities.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties.

  • SAR Investigations : Researchers are exploring how modifications to the bromo and fluoro substituents affect the compound's biological activity. Such studies can lead to the development of more potent derivatives with improved efficacy against specific targets.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one is primarily related to its role as an intermediate in the synthesis of prasugrel. Prasugrel is a prodrug that is metabolized in the body to its active form, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropyl Ethanones

1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one
  • Molecular Formula : C₁₁H₁₀FO
  • Molecular Weight : ~180.2 g/mol
  • Key Differences: Lacks the bromine atom at the para position of the phenyl ring, replacing it with another fluorine.
  • Properties: Solid with multiple CAS registrations (e.g., 1218071-65-8).
1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one
  • Molecular Formula : C₁₁H₁₀ClFO
  • Molecular Weight : 212.65 g/mol
  • Key Differences : Substitutes bromine with chlorine at the ortho position and adds fluorine at the meta position.
  • Properties : Lower molecular weight and altered substituent positioning likely influence steric hindrance and solubility. This compound is discontinued in commercial catalogs, suggesting synthesis or stability challenges .
1-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)ethan-1-one
  • Molecular Formula : C₁₄H₁₂F₂O₃
  • Molecular Weight : 278.25 g/mol
  • Key Differences : Incorporates a bicyclic difluorodioxolane group instead of a halogenated phenyl ring.
  • Properties : The electron-withdrawing dioxolane group enhances electrophilicity at the ketone, making it suitable for nucleophilic additions. Used in asymmetric synthesis with a 42% yield reported .

Non-Halogenated Cyclopropyl Ethanones

1-{2-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one
  • Molecular Formula : C₁₄H₁₈O
  • Molecular Weight : 202.29 g/mol
  • Key Differences : Replaces halogens with an isopropyl group, introducing electron-donating effects.
  • Properties: Increased lipophilicity due to the alkyl chain may enhance membrane permeability in pharmacological contexts.

Boron-Containing Analogs

1-(4-((1S,2S)-2-(2-Methylprop-1-en-1-yl)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)phenyl)ethan-1-one
  • Molecular Formula : C₂₀H₂₆BO₃
  • Molecular Weight : ~331.2 g/mol (estimated)
  • Key Differences : Incorporates a boronate ester, enabling participation in Suzuki-Miyaura cross-couplings.
  • Properties : The boron group adds versatility in synthetic applications. Reported as a white solid with a melting point of 95–96°C and a high diastereomeric ratio (>20:1) .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) State at RT Melting Point (°C) Key Features
Target Compound C₁₁H₁₀BrFO 257.10 Liquid N/A Bromine enhances electrophilicity
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀FO ~180.2 Solid N/A Simplified halogenation
1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀ClFO 212.65 Solid N/A Discontinued commercial availability
Boron-Containing Analog C₂₀H₂₆BO₃ ~331.2 Solid 95–96 Suzuki coupling utility

Discussion of Structural and Functional Implications

  • Electron Effects : Bromine and fluorine in the target compound create strong electron-withdrawing effects, polarizing the ketone group and enhancing reactivity toward nucleophiles. In contrast, isopropyl-substituted analogs exhibit electron-donating effects, reducing electrophilicity .
  • This is absent in non-cyclopropane analogs like 1-(4-Bromo-2-fluorophenyl)propan-1-one .

Biological Activity

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one, also known by its CAS number 1807939-81-6, is a synthetic compound with potential biological activities. Its molecular formula is C11H10BrFO, and it has garnered interest in medicinal chemistry and pharmacology due to its structural characteristics and the presence of halogen substituents, which often enhance biological activity.

  • Molecular Weight: 257.1 g/mol
  • Molecular Formula: C11H10BrFO
  • CAS Number: 1807939-81-6
  • IUPAC Name: 1-[2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antifungal properties. The presence of bromine and fluorine atoms in its structure is significant as these halogens can influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial activity. For instance, a study examining various halogenated alkaloids demonstrated that halogen substituents significantly enhance the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions showed minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
This compoundS. aureus0.0048
This compoundE. coli0.0195

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Similar structures have been reported to inhibit fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition at low concentrations .

Compound Target Fungi MIC (mg/mL)
This compoundC. albicans0.0048
This compoundF. oxysporum0.039

Case Studies and Research Findings

A recent study published in the MDPI journal highlighted the effects of various halogenated compounds on microbial growth. The findings suggested that the incorporation of halogens like bromine into cyclic structures can lead to enhanced bioactivity .

Case Study Example:
In a controlled experiment, researchers synthesized several derivatives of cyclopropane-based ethanones, including this compound. These derivatives were tested for their antimicrobial properties using standard agar diffusion methods, revealing significant zones of inhibition compared to non-halogenated counterparts.

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one?

The compound can be synthesized via cyclopropanation of a pre-functionalized arylvinyl precursor. A common approach involves:

  • Step 1 : Bromination and fluorination of the phenyl ring using electrophilic aromatic substitution (e.g., NBS for bromination, Selectfluor® for fluorination).
  • Step 2 : Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed methods (e.g., using ZnEt₂ and CH₂I₂).
  • Step 3 : Ketone introduction via Friedel-Crafts acylation or oxidation of a secondary alcohol intermediate.
    For structurally similar brominated ketones, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed to attach aryl groups post-cyclopropane formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm cyclopropane ring integration (e.g., characteristic upfield shifts for cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm) and aryl substituents (e.g., fluorine splitting patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s distinct ¹:¹ doublet).
  • X-ray Crystallography : Used to resolve steric effects of the cyclopropane-aryl moiety, with SHELXL software refining structures to R-factors <0.05 (e.g., as in related bromophenyl ethanones) .

Q. What safety precautions are necessary when handling this compound?

  • GHS Classification : Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources. Refer to SDS from suppliers like Combi-Blocks or Key Organics for specific handling protocols .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in cross-coupling reactions?

The cyclopropane’s angle strain (~60° bond angles) increases electron density at the adjacent carbon, enhancing oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the fused aryl group can slow transmetallation. Computational studies (DFT) suggest that fluorine’s electron-withdrawing effect stabilizes transition states, improving yields in Suzuki couplings .

Q. What crystallographic challenges arise from the 4-bromo-2-fluorophenyl substituent?

  • Disorder : Bulky substituents like Br and F can cause rotational disorder in the aryl ring. Mitigate this by collecting data at low temperatures (e.g., 100 K).
  • Twinned Data : SHELXD and TWINABS are used to resolve twinning issues, common in high-symmetry space groups. For example, a related 2-bromo-4-methoxyphenyl ethanone structure was refined using SHELX with an R-factor of 0.054 .

Q. How do electronic effects of bromine and fluorine impact photophysical properties?

  • Bromine : Heavy atom effect increases spin-orbit coupling, enhancing intersystem crossing (ISC) for triplet-state formation.
  • Fluorine : Electron-withdrawing nature stabilizes the excited state, red-shifting absorption/emission. UV-Vis studies of analogs show λmax shifts of ~15 nm compared to non-fluorinated derivatives .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric cyclopropanation (up to 90% ee).
  • Kinetic Resolution : Lipase-catalyzed acetylation of racemic alcohols, as demonstrated in similar cyclopropyl ketones.
  • Synergistic Catalysis : Combine Lewis acids (e.g., Mg(OTf)₂) with photoredox catalysts for visible-light-driven aldol reactions, achieving moderate enantioselectivity (e.g., 67% ee in related ketones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.